Lactoxylidide

Description

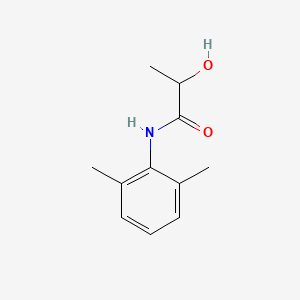

Structure

2D Structure

3D Structure

Properties

CAS No. |

29183-17-3 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-hydroxypropanamide |

InChI |

InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14) |

InChI Key |

DPZBSZHXRYUEPE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)O |

Synonyms |

lactoxylidide lactoxylidide, (+-)-isomer lactoxylidide, (R)-isomer lactoxylidide, (S)-isome |

Origin of Product |

United States |

Mechanistic Elucidation of Lactoxylidide Formation

Initial Amine-Carbon Dioxide Adduct Formation: Chemical Equilibrium and Reaction Dynamics

The initial step in the formation of lactoxylidide is the reversible reaction between a primary or secondary amine and carbon dioxide (CO2) to form a carbamic acid adduct. nih.gov This reaction is a chemical equilibrium that can occur non-enzymatically within the physiological environment. researchgate.net The CO2 involved can originate from the bicarbonate buffer system present in biological matrices. nih.gov

The formation of the carbamic acid is a reversible process, and a significant portion of amine-containing compounds in biological samples, which naturally contain CO2 and bicarbonate, can exist as a carbamic acid. nih.govhmdb.ca This equilibrium is crucial as the resulting carbamic acid, not the parent amine itself, is the actual substrate for the subsequent glucuronidation step. nih.govnih.gov The reaction dynamics are influenced by the availability of both the amine substrate and carbon dioxide. In vitro studies have demonstrated that a CO2-rich environment can facilitate the formation of N-carbamoyl glucuronides. nih.gov

The general reaction can be depicted as:

R-NH2 + CO2 ⇌ R-NH-COOH

This reversible formation of a carbamate (B1207046) from an amine and CO2 is not unique to drug metabolism. For instance, the transport of CO2 generated from cellular respiration is partly achieved through the reversible formation of a carbamate between CO2 and the α-amino groups of hemoglobin's alpha and beta-chains. nih.govnih.gov

UDP-Glucuronic Acid Conjugation: Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs) in this compound Biosynthesis

Following the formation of the carbamic acid intermediate, the biosynthesis of this compound proceeds via enzymatic conjugation with glucuronic acid. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site of activity. frontiersin.orgnih.gov

The UGTs facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carbamic acid, resulting in the formation of a stable N-carbamoyl glucuronide, or this compound. researchgate.netnih.gov This process, known as glucuronidation, is a major phase II metabolic pathway that increases the water solubility of the substrate, thereby aiding its elimination from the body. frontiersin.orgminia.edu.eg

The general enzymatic reaction is as follows:

R-NH-COOH + UDPGA --(UGT)--> R-NH-COO-Glucuronide + UDP

Multiple UGT isoforms have been shown to catalyze the formation of N-carbamoyl glucuronides. For example, the N-carbamoyl glucuronidation of lorcaserin (B1675133) is predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17, with minor contributions from UGT1A6 and UGT1A9. nih.gov Similarly, the formation of another N-carbamoyl glucuronide was found to be mediated by UGT1A1, UGT1A3, and UGT2B7 in a CO2-rich environment. nih.gov The involvement of multiple UGTs suggests a degree of redundancy in this metabolic pathway. nih.gov

Table 1: UGT Isoforms Involved in N-Carbamoyl Glucuronidation

| Parent Compound | Major UGT Isoforms Involved | Reference |

|---|---|---|

| Lorcaserin | UGT2B15, UGT2B7, UGT2B17 | nih.gov |

| 1-[4-Aminomethyl-4-(3-chlorophenyl)-cyclohexyl]-tetrahydro-pyrimidin-2-one | UGT1A1, UGT1A3, UGT2B7 | nih.gov |

| Azole Antifungals (most) | UGT1A4 | psu.edu |

| Fluconazole | UGT2B7 | psu.edu |

Substrate Structural Influences on Carbamate Glucuronide Formation Regioselectivity and Kinetics

The efficiency and regioselectivity of carbamate glucuronide formation are influenced by the structural features of the amine-containing substrate. While there appears to be no definitive preference for primary versus secondary amines in forming carbamate glucuronides, the electronic and steric properties of the substrate can affect the kinetics of the reaction. nih.gov

The kinetics of UGT-mediated reactions can be complex. For instance, the glucuronidation of various imidazole (B134444) and triazole antifungal agents by UGT1A4 followed a substrate inhibition model. psu.edu The affinity of the enzyme for the substrate, represented by the Michaelis-Menten constant (Km), and the maximum reaction velocity (Vmax) are key parameters in determining the efficiency of glucuronidation. For the N-carbamoyl glucuronidation of lorcaserin, UGT2B15 was identified as the most efficient enzyme, exhibiting a lower Km and a higher Vmax compared to other tested UGTs. nih.gov

Table 2: Kinetic Parameters of Lorcaserin N-Carbamoyl Glucuronidation by Recombinant UGTs

| UGT Isoform | Apparent Km (μM) | Vmax (pmol/mg protein/min) |

|---|---|---|

| UGT2B15 | 51.6 ± 1.9 | 237.4 ± 2.8 |

| UGT2B7 | Not specified | Not specified |

| UGT2B17 | Not specified | Not specified |

| UGT1A9 | Not specified | Not specified |

| UGT1A6 | Not specified | Not specified |

Data derived from a study on lorcaserin glucuronidation. nih.gov

Advanced Analytical Methodologies for Lactoxylidide Characterization

High-Resolution Mass Spectrometry Techniques in the Structural Identification of Lactoxylidide

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and precision. nih.govgoogle.com For a hypothetical this compound, HRMS would be employed to obtain a high-resolution mass spectrum, allowing for the determination of its exact molecular weight. google.com This information is crucial for proposing a molecular formula. Techniques such as Orbitrap or time-of-flight (TOF) mass spectrometry provide the necessary mass accuracy, typically in the low parts-per-million (ppm) range, to distinguish between compounds with very similar nominal masses. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument would be used to fragment the ionized this compound molecule. researchgate.net The resulting fragmentation pattern provides invaluable information about the compound's structure, helping to identify its constituent parts, such as the lactic acid and xylidine (B576407) moieties. The precise masses of the fragment ions help confirm the identity of the different structural components.

**Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a this compound Isomer (e.g., N-(2,6-dimethylphenyl)lactamide, C₁₁H₁₅NO₂) **

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Exact Mass | 193.1103 u |

| Observed m/z | [Data not available] |

| Mass Accuracy | [Data not available] |

| Key Fragment Ions | [Data not available] |

This table is illustrative and not based on experimental data for "this compound."

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of this compound and its Chemical Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

Initially, ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

To assemble the complete structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the connectivity between the lactic acid and xylidine fragments. For complex structures or intermediates, advanced techniques like rapid magic angle spinning (MAS) NMR could be applied in solid-state studies.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Isomer

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lactyl CH₃ | [Data not available] | [Data not available] |

| Lactyl CH | [Data not available] | [Data not available] |

| Xylidine CH₃ | [Data not available] | [Data not available] |

| Aromatic CH | [Data not available] | [Data not available] |

| Amide NH | [Data not available] | N/A |

| Carbonyl C=O | N/A | [Data not available] |

This table is for illustrative purposes only as no experimental NMR data for "this compound" has been published.

Chromatographic Separation Sciences for Isolation and Purity Assessment of this compound in Research Samples

Chromatographic techniques are indispensable for the isolation and purification of a target compound from a reaction mixture and for assessing its purity. The choice of chromatographic method depends on the polarity and other physicochemical properties of this compound.

For purification, column chromatography is a standard technique. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture) would be selected to achieve optimal separation of this compound from starting materials, byproducts, and other impurities.

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated HPLC method, specifying the column, mobile phase composition, flow rate, and detector wavelength, would be developed. The purity of a this compound sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. Gas chromatography (GC) could also be an option depending on the volatility and thermal stability of the compound.

Table 3: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC |

| Stationary Phase | C18, Cyano | Phenyl, Wax |

| Mobile Phase/Carrier Gas | Acetonitrile/Water | Helium, Nitrogen |

| Detection | UV-Vis, MS | FID, MS |

| Retention Time | [Data not available] | [Data not available] |

| Purity (%) | [Data not available] | [Data not available] |

This table represents typical parameters and is not based on specific experimental data for "this compound."

Integrated Analytical Strategies for Complex Chemical Mixture Analysis Involving this compound

In many instances, such as in drug discovery or process chemistry, a single analytical technique is insufficient for the comprehensive analysis of complex mixtures. An integrated, or multimodal, analytical strategy is often employed. For a research sample containing this compound, this would typically involve coupling a separation technique with a powerful detection method.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. An LC system would first separate the components of the mixture, after which a mass spectrometer would provide mass and structural information for each separated component, allowing for the identification of this compound even in a complex matrix. Similarly, hyphenated techniques like LC-NMR or GC-MS would provide complementary information, enhancing the confidence in the identification and characterization of this compound and related substances. These integrated approaches are crucial for impurity profiling and stability studies.

Chemical Synthesis and Derivatization of Lactoxylidide and Its Analogs

Methodological Developments in the Laboratory Synthesis of N-Carbamoyl Glucuronides.

N-Carbamoyl glucuronides (Glucuronides PubChem CID: 5281877; Primaquine N-Carbamoyl Glucuronide PubChem CID: 169445850) are formed when primary and secondary amines react reversibly with carbon dioxide (CO₂) to yield a carbamic acid, which subsequently undergoes glucuronidation. This conjugation pathway is a crucial mechanism in mammalian systems for the clearance and elimination of both endogenous and foreign chemicals. researchgate.net

Significant methodological developments in the laboratory synthesis of N-carbamoyl glucuronides include the implementation of proprietary late-stage chemical synthesis screens. These screens are designed to provide access to gram quantities of O-, N-, N-carbamoyl, and acyl glucuronides directly from the parent compound. hyphadiscovery.comhyphadiscovery.com A key aspect of these methods involves tailored deprotection strategies that are compatible with sensitive N-glucuronides. hyphadiscovery.com

Furthermore, an effective protocol has been established for the one-step chemical N-glycoconjugation of amines. This protocol achieves high stereoselectivity under mild conditions by converting the amine moiety into its corresponding carbamate (B1207046) anion under a CO₂ atmosphere, followed by an Sɴ2-type reaction with glycosyl halides. colab.wsdntb.gov.ua Mechanistic studies have indicated that the incorporation of CO₂ from bicarbonate buffer, which is in equilibrium with exogenous CO₂, contributes to the formation of the carbamoyl (B1232498) moiety in the N-carbamoyl glucuronide. colab.ws

Chemoenzymatic Synthesis Approaches for Lactoxylidide and Related Chemical Entities.

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. For the production of glucuronides, this approach can integrate microbial biotransformation, recombinant UDP-glucuronosyltransferase (UGT) enzymes, and mammalian S9 or microsome preparations with traditional chemical synthesis techniques. hyphadiscovery.com

Microbial biotransformation has proven successful in generating various glucuronides, including O-glucuronides, with their structures confirmed through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.com Beyond glucuronides, chemoenzymatic strategies are broadly applied in the synthesis of complex molecules. For instance, polyketide synthases (PKSs) serve as robust catalytic platforms for effecting carbon-carbon bond formation and oxidation state adjustments, as demonstrated in the synthesis of macrolide antibiotics. nih.gov Similarly, plant type III polyketide synthases are known for producing a diverse array of bioactive molecules and can accept non-physiological substrates to generate unnatural polyketide products, highlighting the broad applicability of chemoenzymatic methods in creating chemically diverse entities. nih.gov

Rational Design and Synthesis of this compound Structural Analogs for Mechanistic Probing.

Rational design and synthesis of structural analogs are critical for elucidating the mechanistic underpinnings of chemical compounds and their interactions. While specific detailed research findings on this compound analogs for mechanistic probing were not extensively found, the general principles apply. The synthesis of analogs typically involves systematic modifications to the parent compound's structure to investigate how these changes influence its properties or interactions. For N-carbamoyl glucuronides, including this compound, analogs could be designed by altering the amine component or the glucuronic acid moiety to probe the impact on their formation, stability, or other chemical characteristics.

The concept of "biology-oriented synthesis" (BIOS) provides a framework for the rational design and synthesis of compound libraries. This approach focuses on creating small- to medium-sized compound libraries based on natural product templates, aiming to provide screening compounds with high biological relevance. nih.gov Such methodologies could be extended to this compound to generate a series of analogs, enabling detailed mechanistic investigations into its chemical behavior and potential interactions. The systematic modification of acyl-2,6-xylidines, for example, demonstrates the utility of synthesizing analogs to examine their properties. nih.gov

Biochemical and Chemical Reactivity of Lactoxylidide

Stability and Chemical Degradation Pathways of Lactoxylidide under Controlled Experimental Conditions

The stability of a chemical compound refers to its ability to resist decomposition or transformation under various environmental conditions. For drug substances and related compounds, forced degradation studies are typically conducted to elucidate intrinsic stability, identify degradation products, and understand degradation pathways ijrpp.comresearchgate.netpnrjournal.com. These studies involve exposing the compound to extreme conditions that accelerate degradation pharmtech.com.

Common stress conditions employed in forced degradation studies include:

Hydrolysis: Exposure to acidic, neutral, and alkaline pH conditions. Compounds containing ester, amide, or carbamoyl (B1232498) functionalities are often susceptible to hydrolysis, where water molecules cleave chemical bonds ijrpp.compnrjournal.com. The rate of hydrolysis can increase with temperature pnrjournal.com.

Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide, oxygen, metal ions) or atmospheric oxygen. Functional groups prone to oxidation include alcohols, amines, and unsaturated bonds ijrpp.compnrjournal.com.

Photolysis: Exposure to light, particularly UV and visible light. Molecules with chromophores (light-absorbing groups) can undergo photolytic degradation, leading to bond cleavage, isomerization, or polymerization ijrpp.com.

Thermolysis: Exposure to elevated temperatures. Heat can accelerate various degradation reactions, including hydrolysis, oxidation, and rearrangement, by providing the activation energy required for these processes ijrpp.compnrjournal.com.

Table 1: Conceptual Stress Conditions for this compound Stability Studies

| Stress Condition | Typical Parameters | Potential Degradation Mechanism | Expected Outcome (General) |

| Acid Hydrolysis | pH 1-2, elevated temperature | Cleavage of susceptible bonds (e.g., N-carbamoyl) | Formation of carboxylic acid, amine, or related fragments |

| Base Hydrolysis | pH 8-10, elevated temperature | Cleavage of susceptible bonds (e.g., N-carbamoyl) | Formation of carboxylic acid salt, amine, or related fragments |

| Neutral Hydrolysis | pH 6-8, elevated temperature | Slower cleavage of susceptible bonds | Formation of carboxylic acid, amine, or related fragments |

| Oxidation | H₂O₂, O₂ atmosphere | Addition of oxygen, loss of electrons | Formation of oxidized products |

| Photolysis | UV/Visible light (e.g., 1.2 million lx h, 200 W h/m²) | Photo-induced bond cleavage, rearrangement | Formation of photoproducts |

| Thermolysis | Elevated temperature (e.g., 60°C, 80°C) | Accelerated chemical reactions | Formation of various degradation products |

Investigation of Potential Chemical Reactions Involving the N-Carbamoyl Moiety

The N-carbamoyl moiety (R-NH-CO-R') is a functional group characterized by a nitrogen atom bonded to a carbonyl group. This moiety can exhibit diverse chemical reactivity, particularly in nucleophilic addition reactions and metabolic transformations.

In organic synthesis, N-carbamoyl imines, which contain an N-carbamoyl group attached to an imine, have been explored as useful intermediates in enantioselective reactions, such as the Mannich reaction nih.govnih.gov. Their utility stems from increased reactivity towards nucleophiles and the relative ease of removing the carbamoyl moiety in target molecules nih.gov. This suggests that the carbonyl carbon of the N-carbamoyl group can be an electrophilic center, susceptible to attack by nucleophiles.

In biochemical systems, the N-carbamoyl moiety can be involved in enzymatic reactions. For instance, carbamoyl phosphate (B84403) (NH₂CO-OPO₃²⁻) serves as a donor of the carbamoyl group in metabolic pathways, such as the urea (B33335) cycle, where its carbamoyl moiety is transferred to ornithine by ornithine transcarbamoylase to form citrulline britannica.com. This highlights the potential for enzymatic transfer or modification of the carbamoyl group.

Furthermore, primary and secondary amines can react reversibly with carbon dioxide (CO₂) to form carbamic acids (R-NH-COOH), which can then be glucuronidated by UDP-glucuronosyltransferases (UGTs) to yield stable N-carbamoyl glucuronide metabolites researchgate.net. This process, known as N-carbamoyl glucuronidation, is a significant metabolic pathway for certain amine-containing compounds in mammalian systems researchgate.net. If this compound contains a primary or secondary amine that can form a carbamic acid in situ or if its structure presents a similar reactive site, it could potentially undergo such a metabolic conjugation.

Table 2: Potential Chemical Reactions Involving the N-Carbamoyl Moiety (General Principles)

| Reaction Type | Description | Relevance to N-Carbamoyl Moiety | Example (General) |

| Nucleophilic Addition | Attack by an electron-rich species on the electrophilic carbonyl carbon. | The carbonyl carbon is susceptible to nucleophilic attack. | Reaction with alcohols, amines, or water (hydrolysis). |

| Carbamoyl Transfer | Enzymatic transfer of the carbamoyl group to another molecule. | The carbamoyl moiety can act as a donor in specific enzymatic processes. | Carbamoyl phosphate transferring its carbamoyl group to ornithine britannica.com. |

| Glucuronidation (N-Carbamoyl) | Formation of a carbamic acid intermediate with CO₂, followed by conjugation with glucuronic acid. | Relevant for primary/secondary amines that can form carbamic acids. | Formation of N-carbamoyl glucuronides from certain drugs researchgate.net. |

| Hydrolysis | Cleavage of the amide bond by water. | The amide bond within the N-carbamoyl group is susceptible to hydrolysis. | Degradation under acidic or basic conditions (see Section 5.1). |

Theoretical Considerations of this compound's Molecular Interactions within Biochemical Systems

Molecular interactions within biochemical systems are largely governed by the physicochemical properties of the molecules involved, including their size, shape, polarity, charge distribution, and the presence of specific functional groups britannica.comadvancedchemtech.com. This compound's structure (C₁₁H₁₅NO₂) suggests it is a relatively small to medium-sized organic molecule with a nitrogen-containing functional group (N-carbamoyl) and likely other oxygen-containing groups (indicated by the two oxygen atoms).

Based on its chemical structure, this compound could theoretically engage in several types of non-covalent interactions with biological macromolecules such as proteins, nucleic acids, and lipids:

Hydrogen Bonding: The N-carbamoyl moiety contains both hydrogen bond donors (N-H) and acceptors (C=O, N). Other oxygen atoms in the molecule could also serve as hydrogen bond acceptors. These interactions are crucial for binding to active sites of enzymes, receptors, or for interacting with the aqueous environment of cells britannica.com.

Van der Waals Interactions (Hydrophobic Interactions): The presence of alkyl chains and aromatic rings (implied by "xylidide" which suggests a xylene derivative, though the exact structure isn't provided in the prompt beyond the formula) would contribute to hydrophobic interactions. These interactions are important for partitioning into lipid membranes or binding to hydrophobic pockets within proteins britannica.com.

Dipole-Dipole Interactions: The polar functional groups, particularly the carbonyl and N-H bonds of the carbamoyl moiety, would create dipoles that can interact with other polar molecules or regions of macromolecules.

Pi-Stacking (if aromatic rings are present): If the "xylidide" part of the molecule includes aromatic rings, these rings could engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins, contributing to binding affinity.

In the absence of specific experimental data, theoretical models, such as molecular docking and molecular dynamics simulations, could be employed to predict how this compound might interact with known biological targets (e.g., enzymes, receptors) based on its three-dimensional structure and electrostatic potential. These computational approaches can provide insights into potential binding modes, affinities, and the nature of the molecular forces involved.

Comparative Analysis of Lactoxylidide Within the Class of Carbamate Glucuronides

Structural Similarities and Differences Among Various N-Carbamoyl Glucuronides

The fundamental structural similarity among all N-carbamoyl glucuronides is the presence of a carbamoyl (B1232498) linkage (-NH-C(=O)-O-) connecting the nitrogen atom of a primary or secondary amine-containing parent compound to the C1 position of a glucuronic acid moiety. researchgate.net This core structure arises from a two-step process initiated by the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which is subsequently glucuronidated. researchgate.netnih.gov

The primary structural differences within this class of compounds are dictated by the nature of the aglycone, which is the original amine-containing molecule. This variability in the aglycone structure leads to a wide range of physicochemical properties and pharmacological profiles among different N-carbamoyl glucuronides. For instance, N-carbamoyl glucuronide metabolites have been identified for several pharmaceutical drugs, each with a distinct chemical scaffold. researchgate.net

Table 1: Structural Comparison of Representative N-Carbamoyl Glucuronides

| Parent Amine Compound | Amine Type | Key Structural Features of Aglycone |

| Sertraline | Secondary | Tetralone derivative with two chiral centers |

| Varenicline | Secondary | Quinoxaline derivative, a partial agonist for nicotinic acetylcholine (B1216132) receptors |

| Tocainide (B1681335) | Primary | An analog of lidocaine, an antiarrhythmic agent |

| Rimantadine | Primary | Adamantane derivative, an antiviral drug |

| Carvedilol | Secondary | A non-selective beta blocker with a carbazole (B46965) moiety |

Comparative Biochemical Formation Efficiencies for Related Amine Substrates Yielding Carbamate (B1207046) Glucuronides

The biochemical formation of N-carbamoyl glucuronides is a two-step process. The initial step involves the non-enzymatic, reversible reaction of a primary or secondary amine with carbon dioxide (CO2) to form a carbamic acid. researchgate.netnih.gov This reaction is pH-dependent, with optimal formation occurring in the pH range of 6 to 9. researchgate.net The subsequent step is the enzymatic conjugation of the carbamic acid intermediate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netdoi.org

The efficiency of N-carbamoyl glucuronide formation can vary significantly depending on the substrate and the specific UGT isozymes involved. Studies have shown that multiple UGTs can catalyze this reaction. For example, the N-carbamoyl glucuronide of 1-[4-aminomethyl-4-(3-chlorophenyl)-cyclohexyl]-tetrahydro-pyrimidin-2-one was formed by UGT1A1, UGT1A3, and UGT2B7. doi.orgresearchgate.netnih.gov The formation of these metabolites has been observed across various species commonly used in drug metabolism studies, including humans, rats, dogs, and monkeys, with no clear species-specificity or preference for primary versus secondary amines. researchgate.netnih.gov

The relative abundance of N-carbamoyl glucuronides as metabolites can differ. For instance, in the case of primaquine, the N-carbamoyl glucuronide was a significant metabolite, with plasma concentrations being twice as high as the parent drug. researchgate.net

Table 2: Biochemical Formation of N-Carbamoyl Glucuronides from Various Amine Substrates

| Amine Substrate | Species | UGT Isozymes Involved (Human) | Observations |

| 1-[4-Aminomethyl-4-(3-chlorophenyl)-cyclohexyl]-tetrahydro-pyrimidin-2-one | Rat, Hamster, Dog, Monkey, Mouse, Human | UGT1A1, UGT1A3, UGT2B7 | Formation observed across multiple species, with rat and hamster showing the highest in vitro formation. doi.orgresearchgate.netnih.gov |

| Primaquine | Human | Not specified | Metabolism is highly enantioselective; the N-carbamoyl glucuronide is derived solely from the S-enantiomer. researchgate.net |

| Sertraline | Human | Not specified | Identified as a metabolite in humans. researchgate.net |

| Varenicline | Human | Not specified | Identified as a metabolite in humans. researchgate.net |

Advanced Analytical Discrimination of Lactoxylidide from Other Glucuronide Isomers and Related Chemical Compounds

The analytical discrimination of N-carbamoyl glucuronides from other glucuronide isomers, such as O-glucuronides and N-glucuronides, presents a significant challenge due to their structural similarities. nih.gov These isomers often have the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, making their differentiation difficult. nih.govscispace.com

Advanced analytical techniques are crucial for the unambiguous identification and characterization of these metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and detecting glucuronide isomers. nih.govnih.gov Chromatographic conditions, such as the choice of column and mobile phase, can be optimized to achieve separation. nih.gov

Furthermore, high-field nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information that can definitively distinguish between different glucuronide isomers. nih.govcore.ac.uk More specialized mass spectrometric techniques, such as gas-phase ion/molecule reactions, have also been developed for this purpose. For instance, reacting deprotonated glucuronide metabolites with trichlorosilane (B8805176) in a quadrupole ion trap mass spectrometer can differentiate O- and N-glucuronides based on the formation of diagnostic product ions. nih.govresearchgate.net

Table 3: Advanced Analytical Techniques for the Discrimination of Glucuronide Isomers

| Analytical Technique | Principle of Discrimination | Application |

| HPLC-MS/MS | Chromatographic separation based on polarity and structural differences, followed by mass-to-charge ratio detection and fragmentation analysis. nih.govnih.gov | Separation and quantification of glucuronide isomers in biological matrices. nih.gov |

| High-Field NMR | Provides detailed information about the chemical environment of each atom, allowing for the precise determination of the glucuronidation site. nih.gov | Unambiguous structural elucidation of purified glucuronide metabolites. core.ac.uk |

| Gas-Phase Ion/Molecule Reactions (MS) | Chemical reactions within the mass spectrometer that produce unique product ions depending on the isomeric structure of the analyte. nih.govresearchgate.net | Differentiation of O- and N-glucuronide isomers. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering different selectivity for separating isomers compared to HPLC. nih.gov | Separation of isomeric forms of urolithin glucuronides. nih.gov |

Historical and Evolving Perspectives in N Carbamoyl Glucuronide Research

Chronological Development of Understanding Carbamate (B1207046) Glucuronide Chemistry and Biochemistry.

The understanding of glucuronide chemistry and biochemistry has evolved significantly over more than a century. Early observations of sugar conjugates date back to the 19th century, with compounds like euxanthic acid and urochloralic acid being characterized in urine wikiwand.com. By the 1870s, glucuronic acid was identified as the sugar moiety involved in these conjugations wikiwand.com. A pivotal advancement occurred in 1953 with the discovery of uridine (B1682114) diphosphoglucuronic acid (UDPGA) by Dutton and Storey, which elucidated its crucial role as a co-factor in glucuronide formation, catalyzed by UDP-glucuronosyltransferases (UGTs) wikiwand.com.

N-carbamoyl glucuronides, a less common class of glucuronide conjugates, have garnered increasing attention in recent decades. These conjugates are formed from primary and secondary amines through a two-step process: a non-enzymatic adduction of carbon dioxide (CO2) to form a carbamic acid, followed by rapid glucuronidation of this carbamic acid cenmed.comnih.govguidetomalariapharmacology.org. Initial reports in the late 20th and early 21st centuries characterized N-carbamoyl glucuronides as "rarely observed" or "unusual" metabolites for various pharmaceuticals, including tocainide (B1681335), sertraline, rimantadine, and benzazepine derivatives cenmed.comnih.govguidetomalariapharmacology.org. Research has progressively identified specific UGT isoforms, such as UGT1A1, UGT1A3, UGT2B7, UGT1A4, and UGT2B10, as being involved in their formation, often facilitated by CO2-rich environments nih.govguidetomalariapharmacology.orguni-goettingen.dectdbase.orgnih.gov. This chronological development has shifted N-carbamoyl glucuronides from being metabolic curiosities to recognized, albeit infrequent, pathways in drug biotransformation.

Advancements in Analytical Methodologies Driving Research on Compounds like Lactoxylidide.

The accurate detection and quantification of glucuronide metabolites, including N-carbamoyl glucuronides and related compounds like this compound, have been profoundly impacted by advancements in analytical methodologies. Historically, the quantification of glucuronides often necessitated enzymatic (β-glucuronidase) or acid/base hydrolysis to cleave the glucuronide bond, followed by analysis of the liberated aglycone wikipedia.org. This approach, while effective, could be prone to incomplete hydrolysis or instability of the aglycone.

The advent of highly selective and sensitive mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the direct measurement of intact glucuronides in complex biological matrices wikipedia.orgciteab.comfishersci.ca. This direct quantification offers significant advantages, including quicker sample preparation, enhanced accuracy, improved precision, and the ability to differentiate between various glucuronide structural isomers wikipedia.org. For N-carbamoyl glucuronides, LC-MS/MS has been instrumental in their identification and characterization, often utilizing accurate mass measurement and MSn capabilities to elucidate their structures and confirm the incorporation of CO2 through stable isotope labeling experiments nih.govuni-goettingen.de.

Despite these advancements, analytical challenges persist. A notable issue for N-carbamoyl glucuronides is their propensity for in-source fragmentation during mass spectrometry ionization, which can lead to the formation of ions identical to those of the parent drug. This phenomenon can result in interference and potential overestimation of the parent compound's concentration if not properly addressed through optimized chromatographic separation or careful method development fishersci.cawikipedia.org.

Research on this compound (LX), a known metabolite of the antiarrhythmic drug tocainide, exemplifies how these analytical advancements drive understanding. Tocainide itself undergoes N-carbamoyl glucuronidation, forming tocainide carbamoyl (B1232498) glucuronide (TG) cenmed.comwikipedia.orgwikidoc.orgguidetopharmacology.org. Kinetic studies have simultaneously examined tocainide, this compound, and tocainide carbamoyl glucuronide, highlighting the need for robust analytical methods capable of distinguishing and quantifying these related compounds in biological samples cenmed.comwikipedia.orgwikidoc.orgguidetopharmacology.org. The challenges encountered in analyzing N-carbamoyl glucuronides, such as their stability and potential for in-source fragmentation, directly inform and improve the methodologies applied to structurally similar or co-occurring metabolites like this compound, ensuring more accurate and reliable pharmacokinetic and metabolic profiling. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in providing definitive structural elucidation for complex glucuronides, complementing the information obtained from mass spectrometry ctdbase.orgctdbase.org.

Future Directions in the Academic Investigation of N-Carbamoyl Glucuronides.

The academic investigation of N-carbamoyl glucuronides continues to evolve, driven by the need for a comprehensive understanding of drug metabolism and disposition. Future directions will likely focus on several key areas:

Elucidating Formation Mechanisms and UGT Specificity: Despite progress, N-carbamoyl glucuronides remain "rarely observed" metabolites, and a deeper understanding of the precise conditions and enzymatic specificities (beyond identified UGT1A1, UGT1A3, UGT2B7, UGT1A4, and UGT2B10 isoforms) that favor their formation across different species is still needed nih.govuni-goettingen.dectdbase.orgnih.gov. This includes investigating the role of endogenous CO2 concentrations and the interplay with various UGT enzymes.

Overcoming Analytical Challenges: Continued research into analytical methodologies will aim to mitigate issues such as in-source fragmentation and matrix effects that can complicate the accurate quantification of N-carbamoyl glucuronides and co-existing metabolites like this compound fishersci.cawikipedia.org. Development of novel derivatization strategies, advanced chromatographic techniques, and more sophisticated mass spectrometry approaches will be crucial for improving sensitivity, selectivity, and robustness in bioanalytical assays.

Investigating Biological Activity and Toxicological Implications: While glucuronidation is generally considered a detoxification pathway, some glucuronides have been shown to possess pharmacological activity or even toxicity nih.govciteab.comsigmaaldrich.cnguidetopharmacology.org. Future research will explore the potential biological activities, if any, of various N-carbamoyl glucuronides and their impact on drug efficacy and safety. This includes assessing their stability in physiological environments and their potential for enterohepatic recirculation.

Advancing Synthetic Methodologies: The availability of authentic N-carbamoyl glucuronide standards is essential for robust analytical method development and mechanistic studies. Efforts will continue to develop more efficient, scalable, and cost-effective synthetic routes for these complex conjugates to support drug discovery and development programs ctdbase.org.

Integrated Omics Approaches: The integration of metabolomics, proteomics, and transcriptomics will provide a more holistic view of the glucuronidation pathway, including N-carbamoyl glucuronide formation, and its interplay with other metabolic processes. This systems-level approach will enhance the prediction of drug metabolism and potential drug-drug interactions.

The ongoing academic investigation of N-carbamoyl glucuronides, with its emphasis on mechanistic understanding, analytical precision, and biological relevance, will continue to contribute significantly to the field of drug metabolism and pharmacokinetics, directly impacting the comprehensive characterization of compounds such as this compound and their role in the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.